Violuric acid monohydrate
Description
Violuric acid monohydrate (VAMH) is an organic compound with the molecular formula C₄H₃N₃O₄·H₂O (anhydrous basis: C₄H₃N₃O₄) and a molecular weight of 175.10 g/mol .
Structure
2D Structure
Properties
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGCOHAQRQNJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-19-9 | |
| Record name | Violuric Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Historical and Classical Preparation Methods
The earliest known synthesis of violuric acid dates back over 150 years to Adolf Baeyer, who prepared it by reacting barbituric acid with nitrous acid to introduce the oxime functionality. This classical approach, while foundational, has largely been supplanted by more efficient modern methods.
Modern Synthetic Routes
The currently preferred and widely used preparation method involves the reaction of alloxan with hydroxylamine hydrochloride. This method yields violuric acid in high purity and yield and is considered the standard synthetic route in contemporary research and industrial settings.
- Reaction Scheme:
- Alloxan + Hydroxylamine hydrochloride → Violuric acid monohydrate
This reaction typically proceeds in aqueous or alcoholic media under controlled temperature conditions to favor the formation of the oxime group.
Preparation of this compound Solutions for Electrochemical Studies
In electrochemical and spectroelectrochemical investigations, this compound is often prepared as a 0.1 M solution in ultrapure water. The preparation involves:
- Dissolving this compound to achieve a 0.1 M concentration.
- Mixing with an equal volume of 0.1 M sodium hydroxide to neutralize and adjust the pH to approximately 7.
- Adding sodium sulfate as a supporting electrolyte.
- Diluting with ultrapure water to the desired concentration for analysis.
This method ensures reagent-grade purity and reproducibility for electrochemical measurements such as cyclic voltammetry and spectroelectrochemical studies at room temperature (25 ± 1 °C).
Preparation via Neutralization of 1,3-Dimethylthis compound
A related preparation method involves the neutralization of 1,3-dimethylthis compound with metal hydroxides (e.g., alkali or alkaline earth metal hydroxides) in ethanol. This method is particularly useful for synthesizing metal salts of violuric acid derivatives but also provides insights into the preparation of the parent monohydrate form.
- The neutralization is conducted by mixing 1 equivalent of the corresponding metal hydroxide with the acid in ethanol.
- The reaction proceeds under mild conditions, often at room temperature.
- The resulting salts display a range of colors due to pantochromism, a unique property of violuric acid derivatives.
Crystallization Methods for this compound
Crystallization is a key step in isolating this compound in pure form. Several solvents and conditions have been employed:
- Methanol Solution: Dissolving violuric acid in methanol with gentle heating followed by storage at low temperature (~278 K) for about one month results in the growth of small, fragile crystals of this compound.
- Dimethyl Sulfoxide (DMSO): Recrystallization from DMSO can yield different polymorphic forms of this compound, including hydronium 1,3-dimethylviolurate salts, demonstrating solvent effects on crystal structure and color.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Violuric acid monohydrate undergoes various chemical reactions:
Deprotonation: It readily deprotonates to form salts of the anion [ON=C(CONH)₂CO]⁻, which are often deeply colored.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving the nitroso group.
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Applications
Violuric acid monohydrate is primarily utilized as a reagent for the spectrophotometric determination of metal ions, notably cobalt. Its ability to form colored complexes with various cations allows for sensitive detection methods. The compound exhibits a strong absorbance in the UV-Vis spectrum, making it ideal for quantitative analysis of metals in different matrices, including environmental samples and biological fluids .
Colorimetric Detection
The formation of colored complexes with violuric acid is attributed to its n–π* transitions, which are influenced by the ligand's structural properties. Research has demonstrated that co-crystallization with amino acids can modify the color of the resulting salts, providing insights into the proton transfer mechanisms that govern these interactions . This property is exploited in designing colorimetric assays for detecting specific ions.
Biological Research
Antihypoxic Agent
this compound has been identified as an antihypoxic agent, showing potential in mitigating hypoxia-related conditions. Its mechanism involves the inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition suggests that violuric acid could be explored as a therapeutic agent in neuroprotection .
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown that violuric acid can inhibit the growth of undesirable algae, bacteria, and fungi, making it valuable in agricultural and environmental applications . Furthermore, its cobalt complexes exhibit antiviral and antibacterial properties, indicating potential uses in pharmacology and medicine .
Material Science
Coordination Chemistry
Violuric acid serves as a ligand in coordination chemistry, forming complexes with transition metals such as iron, cobalt, and manganese. These complexes are studied for their unique structural properties and potential applications in catalysis and materials development . The ability to form stable coordination compounds enhances its utility in synthesizing new materials with tailored properties.
Crystal Engineering
Recent research has focused on the crystal engineering of violuric acid derivatives through co-crystallization with amino acids. This approach has led to the formation of multicomponent crystalline phases that exhibit distinct physical properties, including varying colors based on intermolecular interactions . Such studies contribute to understanding how molecular interactions influence material characteristics.
Case Studies
Mechanism of Action
The mechanism of action of violuric acid monohydrate involves its ability to form deeply colored salts with various metals. This property is due to the deprotonation of the compound, which leads to the formation of the anion [ON=C(CONH)₂CO]⁻. The anion can then interact with metal ions to form colored complexes .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Molecular and Structural Comparisons
Table 1: Molecular Properties of Selected Hydrated Acids
Key Observations :
- VAMH has a smaller molecular weight compared to sulfonic acid derivatives like p-toluenesulfonic acid monohydrate, reflecting differences in functional groups (oxime vs. sulfonic acid).
- Unlike molybdic acid monohydrate (a mineral acid), VAMH is nitrogen-rich, enabling coordination chemistry with metals like vanadium and cobalt .
Polymorphism and Stability
VAMH exhibits polymorphism , with computational studies identifying multiple crystalline forms . This contrasts with barbituric acid dihydrate (BTADH), which shows fewer polymorphic variants under similar conditions . Polymorphism in VAMH increases uncertainty in predicting its physical properties, such as solubility and thermal stability, which is critical for industrial applications .
Table 2: Polymorphism and Stability Data
| Compound | Polymorphs | Computational Methods Used | Stability Trends |
|---|---|---|---|
| This compound | ≥2 | Density Functional Theory (DFT) | Metastable forms observed |
| Barbituric acid dihydrate | 1 | Molecular Dynamics Simulations | Higher lattice stability |
Key Observations :
- VAMH’s oxime group enables specific metal coordination, unlike the broader catalytic use of sulfonic acids .
- p-Toluenesulfonic acid’s stronger acidity makes it preferable for acid-catalyzed reactions, whereas VAMH is niche in analytical chemistry .
Table 4: Hazard Profiles
Key Observations :
- Both require strict handling protocols, but VAMH’s lower ecotoxicity simplifies waste management compared to sulfonic acids .
Biological Activity
Violuric acid monohydrate, a derivative of barbituric acid, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.
- Molecular Formula : C₄H₃N₃O₄·H₂O
- Molecular Weight : 175.10 g/mol
- Melting Point : Approximately 245 °C (decomposes)
Violuric acid's structure allows for extensive hydrogen bonding, which is crucial for its biological activity. The compound exhibits a planar configuration that facilitates interactions with various biological targets .
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of microorganisms:
- Fungicidal Activity : It inhibits the growth of several algae species including Scenedesmus, Chlorella, and Anabaena. This property makes it useful in controlling undesirable algal blooms in water supplies .
- Bactericidal Activity : Effective against bacteria such as Xanthomonas and Erwinia, violuric acid can be employed in agricultural settings to combat plant pathogens .
The antimicrobial efficacy of violuric acid is attributed to its ability to disrupt cellular processes in target organisms:
- Cell Membrane Disruption : Violuric acid may compromise the integrity of microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The compound interferes with key metabolic pathways, inhibiting the growth and reproduction of pathogens .
3. Potential Therapeutic Applications
Emerging research indicates that violuric acid could have therapeutic applications beyond agriculture:
- Neuroprotective Effects : As a reversible monoamine oxidase-B inhibitor, violuric acid shows promise in treating neurodegenerative diseases such as Parkinson's disease by reducing oxidative stress and neuroinflammation .
- Antitumor Activity : Preliminary studies suggest that violuric acid derivatives exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of tumor growth .
Case Study 1: Algal Control in Aquatic Systems
A study evaluated the effectiveness of violuric acid as an algaecide in freshwater environments. The results indicated a significant reduction in algal biomass, particularly targeting harmful species like Anabaena and Oscillatoria. The compound was noted for its rapid biodegradability and low toxicity to aquatic life, making it an environmentally friendly alternative to traditional algaecides.
Case Study 2: Antimicrobial Efficacy Against Plant Pathogens
Research on the application of violuric acid in agriculture highlighted its effectiveness against Erwinia species responsible for crop diseases. Field trials demonstrated a marked decrease in disease incidence when violuric acid was applied, suggesting its potential as a biopesticide.
Summary Table of Biological Activities
Q & A
Q. What methodologies are recommended for assessing the purity of violuric acid monohydrate in academic research?
Purity analysis typically involves neutralization titration (≥98.0% purity, calculated on anhydrous basis) and UV/Vis spectroscopy (≥97.0% purity) . Discrepancies between sources may arise from differences in analytical techniques (e.g., titration vs. spectroscopic calibration). Cross-validation using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) is advised to resolve inconsistencies.
Q. How should researchers design experiments to determine the solubility of this compound in polar solvents?
Solubility studies can adopt methodologies used for structurally similar compounds, such as citric acid. Experimental protocols include stirring the compound in a solvent at controlled temperatures (e.g., 25°C or 37°C) for 2 hours, followed by equilibration and gravimetric analysis . Data can be modeled using the modified Apelblat equation to correlate solubility with temperature .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- PPE : Safety goggles, impervious gloves, and respirators to mitigate exposure to respiratory toxins .
- Engineering controls : Adequate ventilation and accessible eye wash stations/safety showers .
- Storage : RT,避光 (store at room temperature away from light) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points and decomposition behavior of this compound?
The compound decomposes at 240–250°C, which complicates melting point determination . Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) should be employed to distinguish between melting and decomposition events. Ensure heating rates ≤5°C/min to improve resolution of thermal events .
Q. What advanced spectroscopic techniques are suitable for studying the coordination chemistry of this compound with transition metals?
UV/Vis spectroscopy is standard for cobalt detection (λmax ~500 nm) . For structural insights, pair with Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., C=O, N–O stretches) and X-ray diffraction (XRD) to resolve crystal structures in metal complexes .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Design accelerated stability studies:
- Expose the compound to buffers (pH 2–12) at 25°C and 40°C.
- Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
